2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Overview
Description
2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid is an organic compound with the molecular formula C12H17NO2. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is a derivative of dimethylaniline and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ] This reaction produces N,N-dimethylaniline, which can then be further processed to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation processes using methanol or dimethyl ether as the methylating agents. The reaction conditions are optimized to achieve high yields and purity, making the process commercially viable .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted phenyl compounds .
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A precursor in the synthesis of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid.
Methyl red: A compound with a similar dimethylamino group, used as a pH indicator.
4-(Dimethylamino)phenylboronic acid: Another compound with a dimethylamino group, used in organic synthesis
Uniqueness
This compound is unique due to its specific structural features and the presence of both a dimethylamino group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-5-7-10(8-6-9)13(3)4/h5-8H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVDJWZAIIWTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609412 | |
Record name | 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228411-16-3 | |
Record name | 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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